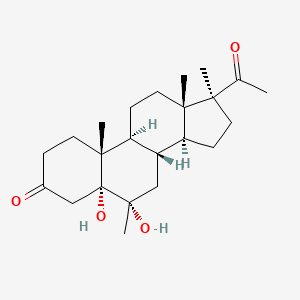

Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)-

Description

Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5α,6β)- is a synthetic or semi-synthetic steroid derivative characterized by:

- A pregnane backbone (21-carbon skeleton) with a 3,20-dione moiety.

- Methyl groups at positions 6 and 17, contributing to steric bulk and lipophilicity.

- Stereochemical specificity: The 5α configuration (A/B ring junction in trans) and 6β hydroxyl group define its conformational rigidity and biological interactions.

This compound is structurally distinct from endogenous neurosteroids and progesterone metabolites due to its dual hydroxylation and dimethyl substitution.

Properties

CAS No. |

3577-69-3 |

|---|---|

Molecular Formula |

C23H36O4 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(5R,6S,8S,9S,10R,13S,14S,17S)-17-acetyl-5,6-dihydroxy-6,10,13,17-tetramethyl-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H36O4/c1-14(24)19(2)10-7-17-16-13-22(5,26)23(27)12-15(25)6-9-21(23,4)18(16)8-11-20(17,19)3/h16-18,26-27H,6-13H2,1-5H3/t16-,17-,18-,19+,20-,21+,22-,23+/m0/s1 |

InChI Key |

ITGHCVVFSZJIMB-JZSKPWMVSA-N |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@@]4([C@@]3(CCC(=O)C4)C)O)(C)O)C)C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4(C3(CCC(=O)C4)C)O)(C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- typically involves the reduction of 17α-hydroxyprogesterone (17-OHP) by the enzyme 5α-reductase . This reaction is catalyzed by the SRD5A1 enzyme and possibly the SRD5A2 enzyme . The reduction process converts 17-OHP to 5α-Pregnan-17α-ol-3,20-dione, which is then further processed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the enzymatic reduction of precursor steroids under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form other steroids such as allopregnanolone.

Substitution: Various substitution reactions can occur at different positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .

Scientific Research Applications

Biochemical Roles

Pregnane derivatives are known to interact with steroid hormone receptors and play crucial roles in various physiological processes. This compound specifically acts as a progestogen, binding to progesterone receptors and influencing reproductive functions.

Metabolic Pathways

- Androgen Backdoor Pathway : Pregnane-3,20-dione serves as an intermediate in the androgen backdoor pathway, where it is converted from 17α-hydroxyprogesterone through the action of enzymes such as SRD5A1. This pathway is significant for understanding androgen biosynthesis without the involvement of testosterone .

- Progestational Activity : The compound exhibits progestational effects, making it relevant for studies related to reproductive health and hormonal therapies .

Therapeutic Applications

- Hormonal Treatments : Due to its progestogenic properties, this compound is investigated for its potential in treating conditions related to hormonal imbalances such as amenorrhea and endometriosis.

- Cancer Research : Some studies suggest that steroid derivatives can influence cancer cell proliferation and apoptosis. Research into the effects of pregnane derivatives on hormone-sensitive cancers is ongoing .

Case Study 1: Progestogen Activity

A study published in the Journal of Endocrinology examined the effects of Pregnane-3,20-dione on endometrial tissue growth in vitro. Results indicated that this compound significantly promotes cell proliferation through progesterone receptor activation, suggesting its potential use in therapeutic applications for uterine disorders.

Case Study 2: Cancer Cell Lines

Research conducted on various cancer cell lines demonstrated that Pregnane-3,20-dione could inhibit the growth of hormone-dependent tumors. The study highlighted its role in modulating signaling pathways associated with cell survival and proliferation.

Mechanism of Action

The mechanism of action of Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)- involves its interaction with progesterone receptors . It binds to these receptors and modulates their activity, leading to various physiological effects. The compound also acts as a neurosteroid, influencing the function of the central nervous system .

Comparison with Similar Compounds

Biological Activity

Pregnane-3,20-dione, 5,6-dihydroxy-6,17-dimethyl-, (5alpha,6beta)-, also known as 5α-pregnane-3,20-dione or 5α-dihydroprogesterone (5α-DHP), is a steroid compound with significant biological activity. This article explores its properties, mechanisms of action, and various biological effects supported by case studies and research findings.

- Molecular Formula : C21H32O2

- Molecular Weight : 316.48 g/mol

- Melting Point : 200 °C

- Boiling Point : Approximately 429.2 °C (predicted) .

1. Neuroactive Properties

5α-DHP is recognized for its role as a neurosteroid that modulates the activity of neurotransmitter systems. It acts as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) . This modulation contributes to its anxiolytic and sedative effects.

2. Progestational Activity

As an endogenous progestogen, 5α-DHP plays a crucial role in reproductive physiology. It is synthesized from progesterone and is involved in the regulation of reproductive hormones and maintenance of pregnancy . Its progestational effects are utilized in various therapeutic applications related to hormonal imbalances.

GABA_A Receptor Modulation

Research indicates that 5α-DHP binds to specific sites on GABA_A receptors, enhancing their response to GABA. This action leads to increased chloride ion influx and hyperpolarization of neurons, resulting in reduced neuronal excitability .

Cellular Effects

In vitro studies have shown that 5α-DHP decreases cell attachment and alters cytoskeletal dynamics in MCF-7 breast cancer cells by affecting vinculin expression and F-actin polymerization . These findings suggest potential implications for cancer biology and therapy.

Case Study: Neuroprotection

A study investigated the neuroprotective effects of 5α-DHP in models of neurodegeneration. The results indicated that treatment with this compound resulted in reduced neuronal cell death and improved cognitive function in animal models subjected to stressors that typically induce neurodegeneration .

Research on Reproductive Health

Clinical research has demonstrated that supplementation with 5α-DHP can alleviate symptoms associated with hormonal fluctuations during menopause. Participants reported improvements in mood stability and reduced anxiety levels after administration of the compound .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroactive | Positive allosteric modulation of GABA_A receptors; anxiolytic effects |

| Progestational | Involved in reproductive hormone regulation; maintains pregnancy |

| Cellular Interaction | Alters cell adhesion and cytoskeletal dynamics in cancer cells |

| Neuroprotection | Reduces neuronal cell death; improves cognitive function |

Q & A

What are the recommended analytical techniques for confirming the structural integrity and purity of Pregnane-3,20-dione derivatives in synthetic preparations?

Basic Research Question

To ensure structural fidelity, nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry (e.g., 5α/5β or 6β-hydroxy configurations). Gas chromatography (GC) with purity thresholds >98% is recommended for quantitative purity assessment, complemented by melting point analysis (202–206°C for 5α-pregnane-3,20-dione) . Specific optical rotation measurements ([α]D = +113° to +123° in CHCl3) provide additional stereochemical validation .

How should researchers handle and store Pregnane-3,20-dione derivatives to ensure stability and minimize occupational hazards?

Basic Research Question

Store solid derivatives at 2–8°C in airtight glass containers to prevent degradation. Avoid dust formation and use fume hoods for handling. Personal protective equipment (PPE) must include nitrile gloves, P95 respirators for aerosol control, and full-body protective clothing due to acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization risks (H335) .

What experimental strategies are employed to validate the specificity of Pregnane-3,20-dione derivatives as inhibitors of Glucose 6-Phosphate Dehydrogenase (G6PD) in cellular models?

Advanced Research Question

Use recombinant G6PD in in vitro assays to measure IC50 values, comparing inhibition kinetics with structurally related steroids. Cellular validation requires NADPH depletion assays in human erythrocytes or cancer cell lines, coupled with rescue experiments using G6PD overexpression. Contradictory results should be analyzed via competitive binding assays and crystallographic studies to confirm active-site interactions .

How do contradictory reports on the enzymatic synthesis of 5α-pregnane-3,20-dione across biological systems inform experimental design in comparative enzymology?

Advanced Research Question

While angiosperm progesterone 5β-reductase efficiently produces 5β-pregnane-3,20-dione, non-angiosperm systems show no 5α-isomer formation under identical conditions . To resolve discrepancies, researchers should standardize assay conditions (pH, cofactors, temperature) and employ isotopic tracing (e.g., deuterated progesterone precursors) to track stereospecific conversions. Enzyme kinetics (Km/Vmax comparisons) and phylogenetic analysis of reductase isoforms can clarify evolutionary divergence .

What methodologies are utilized to investigate the role of 5α-pregnane-3,20-dione in the 'backdoor pathway' of dihydrotestosterone (DHT) synthesis in hormone-dependent cancer models?

Advanced Research Question

In prostate cancer cell lines (e.g., LNCaP), isotope dilution mass spectrometry tracks 5α-pregnane-3,20-dione conversion to DHT via androsterone. CRISPR-mediated knockout of AKR1C3 (3α-hydroxysteroid dehydrogenase) or SRD5A1 (5α-reductase) validates pathway dependency. Comparative metabolomics of serum-deprived vs. androgen-stimulated cells reveals mitogenic roles, with 5α-pregnane-3,20-dione increasing proliferation by 40–60% in low-androgen conditions .

What are the critical parameters to assess when quantifying endogenous levels of 5α-pregnane-3,20-dione in neural tissue samples?

Basic Research Question

Extraction protocols must preserve labile neurosteroids: use cold acetone/ethanol (1:3) with 0.1% ascorbic acid to prevent oxidation. Quantify via GC-MS with deuterated internal standards (e.g., 5β-pregnan-3,20-dione-d8), achieving detection limits <5 pg/mg tissue. Validate recovery rates (85–110%) using spiked matrices and control for matrix effects (e.g., phospholipid removal via SPE) .

How can researchers reconcile discrepancies in reported biological activities of pregnane derivatives between in vitro enzymatic assays and whole-organism pharmacokinetic studies?

Advanced Research Question

Discrepancies often arise from tissue-specific metabolism (e.g., hepatic CYP3A4-mediated hydroxylation) or blood-brain barrier penetration variability. Use in situ perfusion models to assess bioavailability and tandem mass spectrometry imaging for spatial distribution analysis. For neurosteroids like 5α-pregnane-3,20-dione, compare cerebrospinal fluid (CSF) vs. plasma ratios (typically 1:8) to explain differential GABAergic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.